N-(2,4-dimethoxyphenyl)-2,4-dimethylbenzamide
Description
N-(2,4-dimethoxyphenyl)-2,4-dimethylbenzamide: is an organic compound characterized by the presence of a benzamide group substituted with two methoxy groups at the 2 and 4 positions on the phenyl ring, and two methyl groups at the 2 and 4 positions on the benzamide ring
Properties
IUPAC Name |
N-(2,4-dimethoxyphenyl)-2,4-dimethylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO3/c1-11-5-7-14(12(2)9-11)17(19)18-15-8-6-13(20-3)10-16(15)21-4/h5-10H,1-4H3,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMJQXRIBBUKZER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)NC2=C(C=C(C=C2)OC)OC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,4-dimethoxyphenyl)-2,4-dimethylbenzamide typically involves the reaction of 2,4-dimethoxybenzoic acid with 2,4-dimethylaniline in the presence of a coupling reagent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions: N-(2,4-dimethoxyphenyl)-2,4-dimethylbenzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones under strong oxidizing conditions.
Reduction: The carbonyl group in the benzamide can be reduced to form the corresponding amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) for nucleophilic aromatic substitution.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted benzamides with various functional groups.
Scientific Research Applications
N-(2,4-dimethoxyphenyl)-2,4-dimethylbenzamide has several scientific research applications, including:
Medicinal Chemistry: It is used as a scaffold for the development of novel antibacterial and anticancer agents.
Biological Studies: It serves as a probe to study enzyme interactions and inhibition mechanisms, particularly in the context of bacterial RNA polymerase inhibition.
Industrial Applications: The compound is used in the synthesis of advanced materials and as an intermediate in the production of other complex organic molecules.
Mechanism of Action
The mechanism of action of N-(2,4-dimethoxyphenyl)-2,4-dimethylbenzamide involves its interaction with specific molecular targets. For instance, in antibacterial applications, the compound inhibits bacterial RNA polymerase by binding to the enzyme’s active site, thereby preventing the synthesis of essential bacterial RNA . This inhibition disrupts bacterial growth and replication, making it a potential candidate for the development of new antibiotics .
Comparison with Similar Compounds
N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine: Exhibits potent antiproliferative activity and is used in cancer research.
1-(3,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one: Used in the synthesis of bioactive compounds with potential fungicidal and bactericidal properties.
Uniqueness: N-(2,4-dimethoxyphenyl)-2,4-dimethylbenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dual methoxy and methyl substitutions enhance its stability and reactivity, making it a versatile compound for various applications in medicinal chemistry and industrial synthesis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
